D-Homo-S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

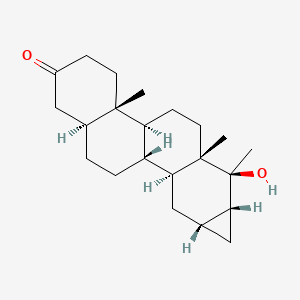

D-Homo-S, also known as this compound, is a useful research compound. Its molecular formula is C22H34O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Substitution Reactions

Substituents on the benzothiazole ring significantly influence reactivity by altering charge distribution and frontier molecular orbitals (FMOs).

Electrophilic Substitution

Electrophiles preferentially attack positions with high electron density. For example:

-

Nitrogen (N7) carries a negative charge of −0.510 to −0.515 e (Table 3 ), making it susceptible to electrophilic attack.

-

Sulfur (S9) exhibits a positive charge (0.305–0.321 e ), directing electrophiles to adjacent carbons (C4, C8).

Substituents like –NO₂ and –CF₃ reduce electron density at the ring via inductive effects, increasing reactivity toward electrophiles.

Nucleophilic Substitution

Electron-withdrawing groups (e.g., –NO₂, –Cl) lower the LUMO energy (Table 5 ), enhancing susceptibility to nucleophilic attack. For instance:

-

C11 (positively charged: 0.123–0.193 e ) undergoes nucleophilic substitution in polar aprotic solvents like acetone.

Cycloaddition Reactions

The HOMO-LUMO gap (ΔE) determines participation in concerted reactions like the Diels-Alder:

| Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reactivity Trend |

|---|---|---|---|---|

| –H | −7.01 | −0.15 | 6.86 | Least reactive |

| –NO₂ | −7.42 | −1.85 | 5.56 | Most reactive |

Key Insight : Electron-withdrawing groups (e.g., –NO₂) reduce ΔE, enabling D-Homo-S to act as a dienophile in [4+2] cycloadditions .

Solvent Effects on Reactivity

Solvent polarity stabilizes transition states and intermediates:

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Stabilization Mechanism |

|---|---|---|---|

| Toluene | 2.37 | 1.91–5.94 | Weak van der Waals |

| Acetone | 20.49 | 2.09–5.89 | Dipole-dipole |

| Ethanol | 24.85 | 2.10–5.94 | Hydrogen bonding |

-

Polar solvents (e.g., ethanol) enhance nucleophilic substitution rates by stabilizing ionic intermediates .

Photochemical Reactivity

UV irradiation promotes electrons from HOMO to LUMO, enabling photochemical pathways:

-

Example : [2+2] Cycloaddition under UV light occurs when ΔE < 6 eV (e.g., –NO₂-substituted derivatives) .

-

Quantum Yield : Higher for compounds with low ΔE (e.g., This compound with –NO₂: ΔE = 5.56 eV ).

Thermal Decomposition

Thermodynamic stability correlates with substituent effects:

| Substituent | ΔE (kcal/mol) | Thermal Stability |

|---|---|---|

| –H | 15.66 | High |

| –NO₂ | 17.34 | Low |

Electron-withdrawing groups reduce stability, increasing decomposition rates at elevated temperatures.

Oxidation and Reduction

-

Oxidation : The sulfur atom (S9) undergoes oxidation to sulfoxide or sulfone derivatives in the presence of H₂O₂ or O₃.

-

Reduction : Nitro groups (–NO₂) are reduced to amines (–NH₂) using catalysts like Pd/C or NaBH₄ .

Acid/Base-Mediated Reactions

-

Acidic Conditions : Protonation at N7 (pKa ≈ 3–5 ) facilitates ring-opening to form thiol intermediates.

-

Basic Conditions : Deprotonation at N10 (–NH group) triggers nucleophilic attack on electrophilic carbons.

Table 1: Substituent Effects on HOMO-LUMO Gaps

| Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| –H | −7.01 | −0.15 | 6.86 |

| –CH₃ | −6.95 | −0.15 | 6.80 |

| –Cl | −7.14 | −0.30 | 6.84 |

| –NO₂ | −7.42 | −1.85 | 5.56 |

Table 2: Solvent Effects on Dipole Moments

| Substituent | Gas Phase | Toluene | Acetone | Ethanol |

|---|---|---|---|---|

| –H | 1.91 | 1.97 | 2.09 | 2.10 |

| –NO₂ | 5.79 | 5.82 | 5.89 | 5.94 |

Propiedades

Número CAS |

83606-93-3 |

|---|---|

Fórmula molecular |

C22H34O2 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(1R,2S,4S,6R,7S,8S,11S,12S,17S)-7-hydroxy-7,8,12-trimethylpentacyclo[9.8.0.02,8.04,6.012,17]nonadecan-15-one |

InChI |

InChI=1S/C22H34O2/c1-20-8-6-15(23)12-14(20)4-5-16-17(20)7-9-21(2)19(16)11-13-10-18(13)22(21,3)24/h13-14,16-19,24H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21+,22+/m1/s1 |

Clave InChI |

KNYNTZUVKJQNRG-FOPSRJGKSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC5CC5C4(C)O)C |

SMILES isomérico |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]5C[C@H]5[C@]4(C)O)C |

SMILES canónico |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC5CC5C4(C)O)C |

Sinónimos |

18 beta-hydroxy-18 alpha-methyl-16 alpha,17alpha-methylene-D-homo-5 alpha-androstane-3-one 18-hydroxy-18-methyl-16,17-methylene-D-homoandrostane-3-one homo-androstanolone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.